Cas no 16064-13-4 (4(3H)-Quinazolinone,3-methyl-6-nitro-)
4(3H)-Quinazolinone,3-methyl-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 4(3H)-Quinazolinone,3-methyl-6-nitro-
- 3-methyl-6-nitroquinazolin-4(3H)-one
- 3-methyl-6-nitroquinazolin-4-one
- 3-Methyl-6-nitro-3H-chinazolin-4-on
- 3-methyl-6-nitro-3H-quinazolin-4-one
- 3-Methyl-6-nitro-4(3H)-quinazolinone
- AC1L1YFJ
- BRN 0202741
- NSC73546
- Oprea1_339463
- ST019648
- NCGC00245653-01
- 3-methyl-6-nitro-3,4-dihydroquinazolin-4-one
- 3-methyl-6-nitro-3-hydroquinazolin-4-one
- CS-0300796
- NSC 73546
- VKKHWBJUIXIVFV-UHFFFAOYSA-N
- EU-0086047
- G2H9HL4VAJ
- HMS2591N15
- SCHEMBL19185810
- CHEMBL1531009
- SMR000271633
- Quinazolin-4(3H)-one, 3-methyl-6-nitro-
- 3-methyl-6-nitro-quinazolin-4-one
- DTXSID80166956
- PB40923
- NSC-73546
- SY321546
- Cambridge id 7114689
- 4(3H)-Quinazolinone, 3-methyl-6-nitro-
- MLS000677694
- BS-42967
- SDCCGMLS-0065259.P001
- AKOS003287466
- SR-01000532564
- Z53855527
- 16064-13-4
- UNII-G2H9HL4VAJ
- 4-24-00-00394 (Beilstein Handbook Reference)
- SR-01000532564-1
- MFCD01685912
- 6-Nitro-3-methylquinazolin-4-one
- DTXCID9089447
- STK734274
- DB-304788
-
- MDL: MFCD01685912
- Inchi: 1S/C9H7N3O3/c1-11-5-10-8-3-2-6(12(14)15)4-7(8)9(11)13/h2-5H,1H3
- InChI Key: VKKHWBJUIXIVFV-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=CC=2N=CN1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 205.04881
- Monoisotopic Mass: 205.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 78.5A^2
Experimental Properties
- Density: 1.48
- Boiling Point: 392.6°Cat760mmHg
- Flash Point: 191.2°C
- Refractive Index: 1.683
- PSA: 75.81
4(3H)-Quinazolinone,3-methyl-6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM210631-1g |
3-Methyl-6-nitroquinazolin-4(3H)-one |
16064-13-4 | 95% | 1g |
$404 | 2021-08-04 | |
| Alichem | A189012054-250mg |
3-Methyl-6-nitroquinazolin-4(3h)-one |
16064-13-4 | 95% | 250mg |
187.46 USD | 2021-06-01 | |
| Alichem | A189012054-1g |
3-Methyl-6-nitroquinazolin-4(3h)-one |
16064-13-4 | 95% | 1g |
464.10 USD | 2021-06-01 | |
| eNovation Chemicals LLC | D782313-1G |
3-methyl-6-nitro-quinazolin-4-one |
16064-13-4 | 97% | 1g |
$200 | 2024-07-21 | |
| eNovation Chemicals LLC | D782313-5G |
3-methyl-6-nitro-quinazolin-4-one |
16064-13-4 | 97% | 5g |
$570 | 2024-07-21 | |
| eNovation Chemicals LLC | D782313-10G |
3-methyl-6-nitro-quinazolin-4-one |
16064-13-4 | 97% | 10g |
$955 | 2024-07-21 | |
| eNovation Chemicals LLC | D782313-25G |
3-methyl-6-nitro-quinazolin-4-one |
16064-13-4 | 97% | 25g |
$1910 | 2024-07-21 | |
| Chemenu | CM210631-1g |
3-Methyl-6-nitroquinazolin-4(3H)-one |
16064-13-4 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1223823-5g |
3-methyl-6-nitro-quinazolin-4-one |
16064-13-4 | 95% | 5g |
$900 | 2024-06-03 | |
| eNovation Chemicals LLC | D782313-500mg |
3-methyl-6-nitro-quinazolin-4-one |
16064-13-4 | 97% | 500mg |
$145 | 2024-07-21 |
4(3H)-Quinazolinone,3-methyl-6-nitro- Suppliers
4(3H)-Quinazolinone,3-methyl-6-nitro- Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 4(3H)-Quinazolinone,3-methyl-6-nitro-
4(3H)-Quinazolinone, 3-methyl-6-nitro- (CAS No. 16064-13-4)
4(3H)-Quinazolinone, 3-methyl-6-nitro- is a heterocyclic compound with a quinazolinone core, a methyl group at position 3, and a nitro group at position 6. This compound, identified by the CAS registry number 16064-13-4, belongs to the class of quinazolinones, which are widely studied in organic chemistry due to their versatile applications in drug discovery and materials science.
The molecular structure of 4(3H)-Quinazolinone, 3-methyl-6-nitro- consists of a bicyclic system with two nitrogen atoms in the quinazoline ring. The presence of the nitro group at position 6 introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Similarly, the methyl group at position 3 contributes to the compound's hydrophobicity and may play a role in its pharmacokinetic properties.
Recent studies have highlighted the potential of quinazolinones as scaffolds for developing kinase inhibitors and other bioactive molecules. For instance, researchers have explored the ability of 4(3H)-Quinazolinone, 3-methyl-6-nitro- to inhibit specific protein kinases involved in cancer cell proliferation. These findings underscore the importance of this compound in medicinal chemistry and its potential role in anticancer drug development.
In addition to its biological applications, 4(3H)-Quinazolinone, 3-methyl-6-nitro- has been investigated for its electronic properties. The quinazoline core is known to exhibit semiconducting behavior, making it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in synthetic methodologies have enabled the large-scale production of this compound with high purity, facilitating its integration into cutting-edge materials research.
The synthesis of 4(3H)-Quinazolinone, 3-methyl-6-nitro- typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have optimized these reactions to improve yield and reduce side products, ensuring that the compound can be produced efficiently for both academic and industrial applications.
Furthermore, computational studies have provided insights into the electronic structure and reactivity of 4(3H)-Quinazolinone, 3-methyl-6-nitro-. Density functional theory (DFT) calculations have revealed that the nitro group significantly alters the compound's frontier molecular orbitals, enhancing its ability to participate in redox reactions. This information is crucial for designing new compounds with tailored electronic properties.
Despite its promising applications, further research is needed to fully understand the biological effects and mechanisms of action of 4(3H)-Quinazolinone, 3-methyl-6-nitro-. Ongoing studies aim to elucidate its interactions with cellular targets and assess its toxicity profile, which are essential steps toward its potential clinical use.
In conclusion, 4(3H)-Quinazolinone, 3-methyl-6-nitro- (CAS No. 16064-13-4) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structure and functional groups make it a valuable tool for advancing drug discovery and developing innovative materials for next-generation technologies.
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